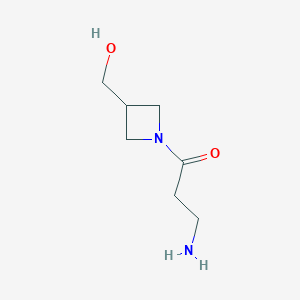

3-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-amino-1-[3-(hydroxymethyl)azetidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c8-2-1-7(11)9-3-6(4-9)5-10/h6,10H,1-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXTSSIJTWXGCSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Action Environment:

Environmental factors (pH, temperature, co-administered drugs) influence efficacy and stability. For instance, acidic pH enhances ADA inhibition, while heat may degrade the compound.

Remember, this compound’s therapeutic potential lies in its modulation of purine metabolism and adenosine signaling. Its precise clinical applications warrant further investigation. 🌟

Biochemical Analysis

Biochemical Properties

3-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one plays a crucial role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain enzymes involved in metabolic pathways, altering their catalytic activity and thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in cell growth and differentiation, thereby impacting cellular proliferation and apoptosis. Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding. For instance, this compound may bind to the active site of an enzyme, preventing substrate binding and thereby inhibiting the enzyme’s activity. Alternatively, it may induce conformational changes in the enzyme, enhancing its catalytic efficiency. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, maintaining its biochemical activity over extended periods. Under different conditions, it may undergo degradation, leading to a loss of activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to induce lasting changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or promoting cell growth. At higher doses, it may induce toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where the compound’s activity significantly changes beyond a certain dosage level. These findings highlight the importance of dosage optimization in the application of this compound in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. For instance, it may act as a substrate for certain enzymes, undergoing biochemical transformations that produce active metabolites. These interactions can influence metabolic flux, altering the levels of key metabolites and impacting overall cellular metabolism. The compound’s involvement in these pathways underscores its potential as a tool for studying metabolic processes and developing therapeutic interventions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues also determines its overall bioavailability and efficacy in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is a critical factor that influences its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can interact with metabolic enzymes and influence cellular energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in biochemical research.

Biological Activity

3-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one, also known as a derivative of azetidine, is a compound characterized by its unique structural features and potential biological activities. The compound's molecular formula is , with a molecular weight of approximately 158.20 g/mol . Its structural properties enable it to participate in various chemical reactions, which can lead to significant biological implications.

Chemical Structure

The compound contains an azetidine ring, which is a four-membered nitrogen-containing heterocycle. This structural feature is crucial for its reactivity and interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of the Azetidine Ring : This can be achieved through cyclization of appropriate precursors.

- Functionalization : The amino and hydroxymethyl groups allow for further chemical modifications.

Common reagents used in the synthesis include tosyl chloride for cyclization and various oxidizing or reducing agents for subsequent reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit enzyme functions by binding to active sites, thus preventing substrate access. This interaction can influence various metabolic and signaling pathways within cells.

Potential Therapeutic Applications

Research indicates that this compound has potential applications in several therapeutic areas:

- Antimicrobial Activity : Studies suggest it may exhibit properties that inhibit bacterial growth.

- Anticancer Properties : Preliminary findings indicate the potential for this compound to act against certain cancer cell lines by interfering with cellular processes .

Case Studies and Research Findings

Recent studies have explored the compound's effects on bacterial virulence factors. For instance, a study demonstrated that it could inhibit the Type III Secretion System (T3SS) in pathogenic bacteria, which is critical for their virulence. At concentrations around 50 μM, significant inhibition was observed, suggesting its potential as a therapeutic agent against bacterial infections .

Similar Compounds

This compound shares structural similarities with other azetidine derivatives. A comparison table is provided below:

| Compound Name | Molecular Formula | Molecular Weight | Notable Activities |

|---|---|---|---|

| This compound | C7H14N2O2 | 158.20 g/mol | Antimicrobial, anticancer |

| 3-Hydroxyazetidine Derivatives | CnHmNnO | Varies | Various biological activities |

| 1-Azetidinyl Propanamine Derivatives | CnHmNn | Varies | Potential enzyme inhibitors |

This table illustrates the diversity among azetidine derivatives and their varying biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations: Heterocyclic Ring Modifications

3-Amino-1-(3-methoxyazetidin-1-yl)propan-1-one

- Structure : Replaces the hydroxymethyl group with methoxy on the azetidine ring.

- Molecular Formula : C₇H₁₄N₂O₂; Molecular Weight : 158.2 g/mol .

- This compound was discontinued by Biosynth, suggesting synthetic challenges or instability .

3-Amino-1-(3-hydroxy-1-pyrrolidinyl)-1-propanone

- Structure : Substitutes azetidine with a five-membered pyrrolidine ring bearing a hydroxyl group.

- Molecular Formula : C₇H₁₄N₂O₂; Molecular Weight : 158.2 g/mol .

- The hydroxyl group may improve aqueous solubility via hydrogen bonding .

3-Amino-1-(3-methylpiperidin-1-yl)propan-1-one hydrochloride

- Structure : Features a six-membered piperidine ring with a methyl substituent.

- Molecular Formula : C₈H₁₆ClN₃O₂; Molecular Weight : 221.69 g/mol .

- Key Differences : The hydrochloride salt improves solubility, while the piperidine ring offers greater steric bulk, possibly affecting target binding compared to azetidine derivatives .

Functional Group Modifications

3-Amino-1-(3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one

- Structure : Contains a pyrrolidine ring with methoxymethyl and trifluoromethyl groups.

- Molecular Formula : C₁₀H₁₇F₃N₂O₂; Molecular Weight : 260.25 g/mol .

- Key Differences : The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxymethyl substituent may influence electronic properties. This compound exemplifies how electron-withdrawing groups can modulate reactivity .

1-(1H-Benzo[d]imidazol-1-yl)-3-(dimethylamino)propan-1-one

Preparation Methods

Synthetic Routes and Cyclization Strategies

The core of the preparation involves forming the azetidine ring from suitable amino alcohol precursors followed by functional group manipulations.

Cyclization from Amino Alcohols:

Starting from 1,3-amino alcohols, cyclization to azetidine derivatives is commonly achieved via intramolecular nucleophilic substitution reactions. The amino group attacks a suitably activated hydroxyl or leaving group to close the four-membered ring. Activation can be done by converting the hydroxyl group into a better leaving group such as a tosylate or mesylate. For example, tosyl chloride or mesyl chloride is used to convert hydroxyl groups into tosylates/mesylates, facilitating ring closure under mild conditions.Modified Mitsunobu Reaction:

A modified Mitsunobu reaction has been reported as a method to cyclize aminopropanols to azetidines efficiently. This approach involves the use of reagents that promote nucleophilic substitution with inversion of configuration, enabling stereocontrolled cyclization.Use of Halides and Azides:

Another approach involves N-alkylation of secondary amines with bromoalkyl nitriles, followed by azide displacement and reduction to afford azetidine rings. For example, treatment of benzylic chlorides with lithium hexamethyldisilazide (LiHMDS) at low temperature can yield cyano-substituted azetidines, which serve as intermediates for further functionalization.

Functional Group Transformations and Hydroxymethyl Introduction

Hydroxymethyl Group Installation:

The hydroxymethyl substituent on the azetidine ring is typically introduced by nucleophilic addition of formaldehyde derivatives or equivalents to azetidine intermediates. For instance, metalation of aminonitrile azetidines followed by trapping with formaldehyde sources (e.g., benzotriazolylmethanol) leads to hydroxymethylated azetidine derivatives.Oxidation and Reduction Reactions:

The hydroxyl group can be oxidized to carbonyls using reagents like pyridinium chlorochromate (PCC) or DMSO-based oxidants, while carbonyl groups can be reduced back to alcohols using sodium borohydride or lithium aluminum hydride depending on the desired oxidation state.

Industrial and Scale-Up Considerations

Continuous Flow Synthesis:

Industrial production often employs continuous flow reactors to optimize reaction parameters such as temperature, pressure, and reagent addition rates for high yield and purity. Automated control systems enhance reproducibility and scalability.Reaction Conditions:

Typical cyclization reactions are conducted under mild to moderate temperatures (0°C to 70°C) using solvents like tetrahydrofuran (THF) or ethyl acetate. Protective groups such as Boc or trityl ethers may be employed during synthesis to control regioselectivity and prevent side reactions.

Representative Preparation Procedure (Literature Example)

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1. Activation | Tosyl chloride or mesyl chloride, base (e.g., triethylamine), 0–5°C to room temp | Conversion of hydroxyl group to tosylate/mesylate | High yield (90%+) |

| 2. Cyclization | Intramolecular nucleophilic substitution in THF or ethyl acetate, 0–70°C | Formation of azetidine ring via displacement of tosylate/mesylate by amino group | Moderate to high yield (65–95%) |

| 3. Hydroxymethylation | Metalation with LiTMP at −78°C, addition of formaldehyde source | Introduction of hydroxymethyl substituent on azetidine ring | Moderate yield (~67%) |

| 4. Deprotection | Trifluoroacetic acid or other acidic conditions | Removal of protective groups to yield free amino and hydroxyl functions | High yield |

Summary Table of Preparation Methods

| Methodology | Starting Materials | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization via Tosylate/Mesylate Activation | 1,3-amino alcohols | Tosyl chloride, base | 0–70°C, THF or EtOAc | High yield, straightforward | Requires protection of other groups |

| Modified Mitsunobu Reaction | Aminopropanols | Mitsunobu reagents (e.g., DEAD, PPh3) | Mild conditions | Stereocontrolled cyclization | Sensitive to moisture, costly reagents |

| N-Alkylation and Azide Displacement | Secondary amines, bromoalkyl nitriles | LiHMDS, azide sources | Low temperature (−50 to −78°C) | Access to diverse azetidine derivatives | Multi-step, requires careful handling |

| Hydroxymethylation via Metalation | Azetidine nitriles | LiTMP, formaldehyde equivalents | −78°C, THF | Efficient hydroxymethyl introduction | Low temperature requires special equipment |

Research Findings and Notes

The azetidine ring formation is a key step that influences overall yield and purity. Optimizing leaving group activation and reaction temperature is critical for efficient cyclization.

Protective groups such as trityl and Boc are commonly used to protect hydroxyl and amino functionalities during multi-step syntheses, enabling selective reactions and better yields.

Hydroxymethylation via metalation and formaldehyde addition is a reliable method to introduce the hydroxymethyl group with good regio- and stereoselectivity.

Industrial synthesis benefits from continuous flow methods that allow precise control over reaction parameters, improving scalability and safety.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.